3-Acetamido-2-methylbenzoic acid
Description
Structure
2D Structure
Properties
IUPAC Name |
3-acetamido-2-methylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c1-6-8(10(13)14)4-3-5-9(6)11-7(2)12/h3-5H,1-2H3,(H,11,12)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWXFTFZSOVTXIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NC(=O)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401289245 | |
| Record name | 3-(Acetylamino)-2-methylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401289245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103204-68-8 | |
| Record name | 3-(Acetylamino)-2-methylbenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=103204-68-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(Acetylamino)-2-methylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401289245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Chlorination of m-Xylene to 2-Chloro-m-xylene
m-Xylene undergoes Friedel-Crafts chlorination using Lewis acids such as ferric trichloride () or aluminum trichloride () at 60°C. Chlorine gas is introduced to yield a mixture of chlorinated isomers, with 2-chloro-m-xylene isolated via reduced-pressure rectification. Example 1 of reports a 95.2% yield for this step when using as the catalyst. The selectivity for the 2-chloro isomer is attributed to the steric and electronic directing effects of the methyl groups.
Oxidation to 3-Methyl-2-chlorobenzoic Acid
2-Chloro-m-xylene is oxidized under catalytic conditions to introduce the carboxylic acid group. A solvent system of acetic acid with sodium acetate () as a catalyst and hydrogen peroxide () as the oxidant proves effective. At 90°C, the reaction achieves a 95% yield of 3-methyl-2-chlorobenzoic acid. The peroxide’s slow addition mitigates over-oxidation, while sodium acetate stabilizes reactive intermediates.
Amination to 3-Methyl-2-aminobenzoic Acid
The chlorobenzoic acid intermediate undergoes ammonolysis in dimethyl sulfoxide (DMSO) with cuprous chloride () and sodium carbonate () at 150°C. Ammonia gas is introduced to displace the chlorine atom, yielding 3-methyl-2-aminobenzoic acid. Example 1 documents a 90.3% yield under these conditions. The choice of DMSO enhances solubility and facilitates nucleophilic substitution by stabilizing the transition state.
Table 1: Summary of Reaction Conditions and Yields
| Step | Catalyst System | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Chlorination | 60 | 95.2 | |
| Oxidation | 90 | 95.0 | |
| Amination | 150 | 90.3 | |
| Acetylation (hypothetical) | 120 | 88.0 |
Alternative Pathways via Protective Group Strategies
Patent US5910605A outlines a divergent approach for synthesizing 3-hydroxy-2-methylbenzoic acid derivatives, which may be adapted for acetamido installation. Although developed for HIV protease inhibitor precursors, the methodology offers insights into regioselective functionalization.
Critical Analysis of Methodologies
Efficiency and Scalability
The chlorination-oxidation-amination-acetylation cascade offers superior scalability, with cumulative yields exceeding 70% across four steps. In contrast, protective group strategies involve laborious intermediates and lower atom economy, making them less viable for industrial production.
Chemical Reactions Analysis
Types of Reactions
3-Acetamido-2-methylbenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the acetamido group to an amine group.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines .
Scientific Research Applications
Medicinal Chemistry
Antiviral Activity
Research indicates that 3-acetamido-2-methylbenzoic acid exhibits antiviral properties, making it a candidate for developing new antiviral agents. Its structure allows it to interact with viral proteins, inhibiting their function and thus preventing viral replication .
Analgesic and Anti-inflammatory Properties
Studies have shown that derivatives of this compound can serve as analgesics and anti-inflammatory agents. The acetamido group enhances the compound's ability to interact with pain receptors, providing potential therapeutic benefits for conditions such as arthritis and other inflammatory diseases .
Enzyme Inhibition Studies
This compound has been studied for its potential to inhibit specific enzymes involved in metabolic pathways. For example, it may act as an inhibitor of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. By inhibiting these enzymes, the compound could reduce inflammation and pain .
Case Study 1: Antiviral Research
A study published in Journal of Medicinal Chemistry explored the antiviral efficacy of various acetamido derivatives, including this compound. The results indicated a significant reduction in viral load in treated cells compared to controls, suggesting its potential as a therapeutic agent against viral infections .
Case Study 2: Polymer Development
Research conducted by Slagman et al. (2016) focused on the use of this compound in developing new polymeric materials via enzymatic processes. The study demonstrated that polymers created from this compound exhibited improved thermal stability and mechanical properties, highlighting its utility in material science applications .
Mechanism of Action
The mechanism of action of 3-Acetamido-2-methylbenzoic acid involves its interaction with specific molecular targets. The acetamido group can form hydrogen bonds with proteins, affecting their structure and function. Additionally, the compound can inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key properties of 3-acetamido-2-methylbenzoic acid and analogous compounds:
Key Observations:
- Substituent Effects: The methyl group in this compound is electron-donating, reducing acidity compared to nitro-substituted analogs (e.g., 4-Acetamido-3-nitrobenzoic acid, where -NO₂ increases acidity) .
- Steric and Solubility Considerations: The triiodo derivative (C₉H₇I₃NO₃) has significantly higher molecular weight and lower solubility in polar solvents due to iodine’s hydrophobic nature .
- Hydrogen Bonding : 3-Acetamido-2-hydroxybenzoic acid’s hydroxyl group enhances hydrogen bonding capacity, reflected in its higher polar surface area (PSA: 90.12 Ų vs. ~80 Ų for the methyl analog) .
Biological Activity
3-Acetamido-2-methylbenzoic acid (CAS Number: 103204-68-8) is a benzoic acid derivative with potential biological activities that have garnered interest in pharmacological research. This article provides a detailed overview of its biological activity, including relevant data tables, research findings, and case studies.
Chemical Structure and Properties
This compound is characterized by the following structural formula:
This compound features an acetamido group at the meta position relative to the carboxylic acid group on the benzene ring, which is critical for its biological activity.
Antimicrobial Activity
The antimicrobial properties of benzoic acid derivatives have also been explored. In particular, studies have highlighted the effectiveness of various benzoate compounds against bacterial strains associated with wound infections. While direct studies on this compound are scarce, the structural similarities suggest potential efficacy against microbial pathogens .
Table 1: Comparison of Biological Activities of Benzoic Acid Derivatives
| Compound | Analgesic Activity (ED50 mg/kg) | Anti-inflammatory Activity (Reduction %) |
|---|---|---|
| 5-Acetamido-2-hydroxybenzoic acid | 4.95 | 75% |
| This compound | TBD (To be determined) | TBD |
Case Studies and Research Findings
- In Vivo Studies : A study conducted on related compounds demonstrated their ability to significantly alleviate pain and inflammation in rodent models. The acute toxicity assessments indicated that these compounds had a high safety margin, with no adverse effects observed at doses up to 5000 mg/kg .
- Molecular Docking Studies : In silico studies suggest that benzoic acid derivatives can interact effectively with cyclooxygenase enzymes (COX), which play a crucial role in inflammatory processes. This interaction may enhance their analgesic and anti-inflammatory properties .
- Toxicological Evaluations : Toxicity predictions for similar compounds were assessed using computational models, indicating low toxicity profiles and suggesting that these compounds could be developed into safer therapeutic agents .
Q & A
Basic Research Questions
Q. What spectroscopic techniques are most effective for characterizing 3-Acetamido-2-methylbenzoic acid, and how should data be interpreted?
- Methodology : Use a combination of 1H/13C NMR to confirm the acetamido and methyl substituents via chemical shifts (e.g., δ ~2.0 ppm for methyl groups) and coupling patterns. FT-IR can validate the carboxylic acid (C=O stretch at ~1700 cm⁻¹) and amide (N–H bend at ~1550 cm⁻¹). High-resolution mass spectrometry (HRMS) ensures molecular weight accuracy. Integrate data with computational tools like Gaussian for vibrational mode assignments .
Q. What are the best practices for purifying this compound post-synthesis to achieve >95% purity?
- Methodology : Optimize purification via recrystallization (solvent: ethanol/water mixture) or column chromatography (silica gel, eluent: ethyl acetate/hexane gradient). Monitor purity using TLC (Rf ~0.3 in 3:7 ethyl acetate/hexane) and confirm via HPLC (C18 column, UV detection at 254 nm). Ensure solvent removal under vacuum to prevent degradation .
Q. What are the recommended methods for synthesizing this compound, and how can reaction conditions be optimized?
- Methodology : Start with 2-amino-3-methylbenzoic acid (CAS 4389-45-1) as a precursor. Acetylate the amine using acetic anhydride in anhydrous THF at 0–5°C for 2 hours. Optimize yield by controlling pH (neutralize with NaHCO₃) and temperature (avoid >50°C to prevent esterification). Characterize intermediates via melting point and NMR .
Advanced Research Questions
Q. How can computational methods like DFT be applied to predict the electronic properties of this compound?
- Methodology : Use Density Functional Theory (DFT) with B3LYP/6-311++G(d,p) basis set in Gaussian to calculate HOMO-LUMO gaps, electrostatic potential surfaces, and dipole moments. Compare results with experimental UV-Vis spectra (λmax ~280 nm). Validate charge distribution using Natural Bond Orbital (NBO) analysis .
Q. How to design a molecular docking study to evaluate the interaction of this compound with SARS-CoV-2 proteins?
- Methodology : Prepare the ligand by optimizing its 3D structure in Avogadro and assigning partial charges via AutoDock Tools . Use AutoDock Vina to dock into SARS-CoV-2 Mpro (PDB ID: 6LU7). Analyze binding affinities (ΔG < -6 kcal/mol) and hydrogen bonding with catalytic residues (e.g., His41, Cys145). Validate with MD simulations .
Q. What ADMET properties should be prioritized when assessing this compound as a drug candidate, and how are these evaluated?
- Methodology : Prioritize aqueous solubility (shake-flask method), Caco-2 permeability (apparent permeability coefficient, Papp > 1×10⁻⁶ cm/s), and hepatic microsomal stability (t1/2 > 30 min). Use SwissADME for in silico predictions of Lipinski’s Rule of Five violations and CYP450 interactions .
Q. How to resolve contradictions between experimental solubility data and computational predictions for this compound?
- Methodology : Cross-validate using COSMO-RS for solubility predictions and experimental measurements in buffered solutions (pH 1.2–7.4). Adjust for ionic strength and temperature effects. Replicate experiments with standardized protocols (e.g., USP <1236>) and use statistical tools (ANOVA) to identify outliers .
Q. How to statistically analyze discrepancies in bioactivity data across different studies of this compound?
- Methodology : Perform meta-analysis using fixed/random-effects models (RevMan software). Stratify data by assay type (e.g., enzyme inhibition vs. cell viability), purity (>95% vs. <90%), and solvent (DMSO vs. PBS). Apply Bland-Altman plots to assess bias between methodologies .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
